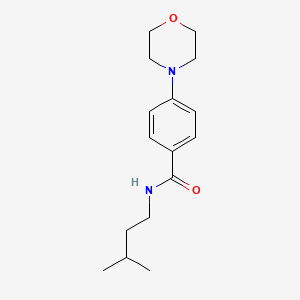![molecular formula C21H26N2O3 B4428577 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4428577.png)
2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide, also known as MPDL3280A, is a small molecule drug that is currently being studied for its potential as a cancer treatment. It belongs to a class of drugs known as immune checkpoint inhibitors, which work by blocking the PD-L1 protein on cancer cells, allowing the immune system to recognize and attack them.
Mécanisme D'action
2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide works by blocking the PD-L1 protein on cancer cells. PD-L1 is a protein that can bind to the PD-1 receptor on immune cells, thereby inhibiting their activity. By blocking PD-L1, this compound allows immune cells to recognize and attack cancer cells more effectively.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of cancer cell growth and proliferation, the enhancement of immune cell activity, and the induction of apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide for lab experiments is that it has shown promising results in preclinical studies, indicating that it may be an effective cancer treatment. However, one limitation is that it is still in the early stages of development, and more research is needed to fully understand its potential.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide. One possibility is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential as a treatment for other types of cancer, beyond those that have been studied so far. Additionally, researchers may explore the possibility of developing new immune checkpoint inhibitors that are more effective than this compound.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been the subject of numerous scientific studies, both in vitro and in vivo, to evaluate its potential as a cancer treatment. These studies have shown that this compound can inhibit the growth and proliferation of cancer cells, and can also enhance the activity of immune cells against cancer.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-4-9-20(14-16(15)2)26-17(3)21(24)22-18-5-7-19(8-6-18)23-10-12-25-13-11-23/h4-9,14,17H,10-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSLHVBBVLSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4428504.png)
![4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4428512.png)
![4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4428518.png)

![4-[2-(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}piperidin-2-yl)ethyl]phenol](/img/structure/B4428524.png)
![N-(3,5-dichloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4428533.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4428541.png)

![N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide](/img/structure/B4428558.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B4428573.png)


![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B4428608.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4428613.png)